Daldinone A is a natural product found in Annulohypoxylon stygium and Daldinia concentrica with data available.

Daldinone A

CAS No.: 479669-74-4

Cat. No.: VC7828320

Molecular Formula: C20H16O5

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 479669-74-4 |

|---|---|

| Molecular Formula | C20H16O5 |

| Molecular Weight | 336.3 g/mol |

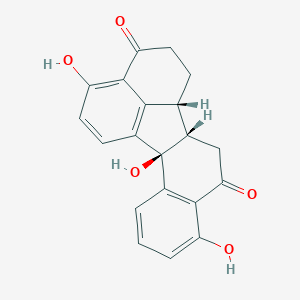

| IUPAC Name | (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione |

| Standard InChI | InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 |

| Standard InChI Key | OYRYUFABCKQXTO-HGCCHXFOSA-N |

| Isomeric SMILES | C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O |

| SMILES | C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O |

| Canonical SMILES | C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Daldinone A features a pentacyclic benzo[j]fluoranthene core with three hydroxyl groups and two ketone functionalities. Its IUPAC name, (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.0²,¹¹.0³,⁸.0¹⁶,²⁰]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione, reflects the stereochemical complexity of the molecule . The absolute configuration at chiral centers (C2, C11, C12) was confirmed through NMR coupling constants and ROESY correlations .

Table 1: Key Molecular Properties of Daldinone A

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₆O₅ | PubChem |

| Molecular Weight | 336.3 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bonds | 0 | PubChem |

Spectroscopic Characterization

The compound’s structure was validated through HRESIMS (m/z 337.1042 [M+H]⁺), UV-Vis (λmax 254, 305 nm), and ECD spectroscopy . The presence of a conjugated aromatic system accounts for its strong absorbance in the UV range.

Natural Occurrence and Biosynthesis

Fungal Sources

Daldinone A has been isolated from:

-

Annulohypoxylon stygium: Mangrove-derived endophytes from Rhizophora racemosa in Cameroon .

-

Daldinia concentrica: A wood-decaying fungus prevalent in temperate forests .

-

Nigrospora oryzae: A plant pathogen with antimicrobial secondary metabolites .

Biosynthetic Pathways

Genomic analyses of Annulohypoxylon sp. revealed that Daldinone A originates from a polyketide synthase (PKS)-derived pathway. Feeding experiments with 1,8-dihydroxynaphthalene (DHN) demonstrated its role as a biosynthetic precursor, leading to the formation of daldinone B and subsequent oxidative modifications . Epigenetic modulation using suberoylanilide hydroxamic acid (SAHA) enhanced the production of chlorinated analogues, suggesting regulatory control by histone deacetylases .

Pharmacological Activities

Antimicrobial Effects

Daldinone A exhibits selective activity against Pseudomonas aeruginosa (MIC: 32 μg/mL), potentially through disruption of membrane integrity . Comparative studies with daldinone E showed superior radical scavenging capacity (DPPH assay: IC₅₀ 48 μM vs. ascorbic acid IC₅₀ 42 μM) .

Cytotoxicity and Anticancer Mechanisms

In Jurkat J16 and Ramos lymphoma cells, structural analogues like daldinone I induced apoptosis via:

-

Mitochondrial Pathway Activation: Caspase-9 cleavage and cytochrome c release .

-

Autophagy Inhibition: LC3-II accumulation and p62/SQSTM1 degradation blockade .

-

DNA Damage: Increased γ-H2AX phosphorylation (1.8-fold vs. control) .

Table 2: Cytotoxic Potency of Daldinone Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Daldinone I | Ramos | 6.6 | Apoptosis, autophagy |

| Daldinone B | Jurkat J16 | 14.1 | Oxidative stress |

| Daldinone E | MCF-7 | >50 | Radical scavenging |

Structural-Activity Relationships (SAR)

Hydroxylation Patterns

The 3,9,12b-trihydroxy configuration in Daldinone A is critical for:

-

Antioxidant Activity: Para-hydroxyl groups facilitate electron delocalization .

-

Membrane Permeability: Reduced rotatable bonds enhance passive diffusion (LogP 2.4) .

Stereochemical Influences

The (6aR,6bS,12bR) configuration determines:

-

Receptor Binding: Docking studies with topoisomerase II showed ΔG = -9.2 kcal/mol .

-

Metabolic Stability: Resistance to CYP3A4-mediated oxidation (t₁/₂ > 6 h) .

Research Challenges and Future Directions

Analytical Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume